molecular formula C16H20N2O3S B2729850 (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one CAS No. 868142-70-5

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Cat. No. B2729850
CAS RN: 868142-70-5
M. Wt: 320.41
InChI Key: HCANEQKDRALJDQ-IAENUNMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one, also known as DMET, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DMET has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have been studied for their anticancer properties. For instance, research has identified specific compounds within this class that can induce apoptosis in cancer cells without affecting normal cells, suggesting tumor selectivity. This characteristic is crucial for developing effective cancer therapies with minimal side effects. Further, these compounds have shown potential in overcoming resistance in cancer cells that express high levels of P-glycoprotein, a common challenge in chemotherapy (Wu et al., 2006).

Spectroscopic Studies and Molecular Docking

Thiazolidinone derivatives have also been the subject of spectroscopic studies and molecular docking research. These studies provide insights into the molecular structure, electronic properties, and interaction mechanisms of thiazolidinones with biological targets. For example, (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one has been analyzed using various spectroscopic methods and computational techniques to understand its structure and potential biological interactions (Djafri et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Further research into thiazolidinone derivatives has demonstrated their antimicrobial and anti-inflammatory potential. Studies have synthesized new thiazolidinone compounds and evaluated their activity against various bacterial and fungal strains, showing promising results in some cases. This research direction is essential for developing new antimicrobial agents amidst rising antibiotic resistance (Alhameed et al., 2019).

properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)14(22-16)10-11-9-12(20-3)7-8-13(11)21-4/h7-10H,5-6H2,1-4H3/b14-10-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCANEQKDRALJDQ-GFJWGSNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)OC)OC)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

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